molecular formula C17H24N2O3S2 B2788190 N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide CAS No. 2034525-13-6

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide

Numéro de catalogue B2788190
Numéro CAS: 2034525-13-6
Poids moléculaire: 368.51
Clé InChI: DURZYQDEKGOINE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This molecule is commonly referred to as "compound X" in the scientific literature.

Mécanisme D'action

The mechanism of action of compound X is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Specifically, compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression. By inhibiting HDAC activity, compound X may alter the expression of genes involved in cancer growth and inflammation.
Biochemical and Physiological Effects:
Compound X has been shown to have a variety of biochemical and physiological effects. In addition to its HDAC inhibitory activity, compound X has been shown to induce apoptosis (cell death) in cancer cells, reduce inflammation, and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to contribute to the therapeutic potential of compound X.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using compound X in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, compound X specifically targets a subset of HDAC enzymes, which may reduce the risk of off-target effects. However, one limitation of using compound X is its relatively low solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on compound X. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further research is needed to fully understand the mechanism of action of compound X and its potential therapeutic applications. Finally, studies are needed to investigate the safety and efficacy of compound X in human clinical trials.

Méthodes De Synthèse

Compound X can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the use of organic solvents and requires careful monitoring of reaction conditions. The exact details of the synthesis method are beyond the scope of this paper.

Applications De Recherche Scientifique

Compound X has been extensively studied in the context of its potential therapeutic applications. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In particular, compound X has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Propriétés

IUPAC Name

N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S2/c1-24(21,22)19-14-7-8-15(19)12-13(11-14)18-17(20)9-10-23-16-5-3-2-4-6-16/h2-6,13-15H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DURZYQDEKGOINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.